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Executive Summary: N-acetyl-L-leucine (NALL), the active L-enantiomer of the acetylated

amino acid leucine, is emerging as a significant neuroprotective agent with therapeutic

potential across a range of debilitating neurological disorders. Initially used for vertigo, its

repurposing for conditions like Niemann-Pick disease type C (NPC), GM2 gangliosidoses, and

traumatic brain injury (TBI) is supported by a growing body of preclinical and clinical evidence.

[1][2] The neuroprotective effects of NALL are attributed to a unique mechanism of action

involving altered membrane transport, intracellular conversion to L-leucine, and the subsequent

modulation of critical cellular pathways, including autophagy, neuroinflammation, and

mitochondrial bioenergetics.[3][4][5] This technical guide provides an in-depth review of the

current understanding of NALL's neuroprotective properties, detailing its mechanism of action,

summarizing key quantitative data from pivotal studies, and outlining the experimental

protocols used to validate its efficacy.

A Note on Nomenclature: The user's query specified "Methyl N-acetyl-L-leucinate." This

compound is the methyl ester of N-acetyl-L-leucine. The vast body of scientific literature on

neuroprotection focuses on N-acetyl-L-leucine (NALL), also known as levacetylleucine. It is this

compound that has undergone extensive preclinical and clinical investigation. This guide will

focus on the data available for N-acetyl-L-leucine (NALL).
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Mechanism of Action: From Transport to Cellular
Homeostasis
The therapeutic efficacy of NALL stems from a fundamental change in its cellular uptake

compared to its parent amino acid, L-leucine. This alteration allows it to act as a pro-drug,

delivering supraphysiological levels of L-leucine into cells and triggering a cascade of

neuroprotective downstream effects.[4][5]

Acetylation-Induced Transporter Switching
The addition of an acetyl group to L-leucine fundamentally alters its chemical properties,

making it a substrate for different cellular transporters. While L-leucine uptake is mediated by

the L-type amino acid transporter (LAT1), NALL utilizes ubiquitously expressed

monocarboxylate transporters (MCTs), specifically MCT1, as well as organic anion transporters

(OAT1 and OAT3).[3] This "transporter switching" is critical, as it bypasses the rate-limiting step

of LAT1, allowing for efficient transport across the blood-brain barrier and into various tissues.

[3][5][6]

Intracellular Pro-Drug Metabolism and Signaling
Once inside the cell, NALL is deacetylated by acylases, releasing high concentrations of L-

leucine into the cytoplasm.[7][8] This intracellular L-leucine pool then engages multiple

enzyme-controlled pathways to correct metabolic dysfunction and restore cellular homeostasis.

[4] Key downstream effects include:

Restoration of Autophagy Flux: NALL treatment has been shown to partially restore

autophagy, the cell's primary process for clearing damaged organelles and misfolded

proteins.[1][9] This is mediated, at least in part, through the modulation of Transcription

Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][8] In

cellular models of NPC where TFEB is aberrantly over-expressed in the nucleus, NALL

treatment helps restore a more normal cytoplasmic-to-nuclear ratio.[8]

Attenuation of Neuroinflammation: In models of TBI, NALL significantly reduces the

expression of neuroinflammatory markers, including the pro-inflammatory cytokine IL-1β and

the reactive oxygen species-generating enzyme Nox2.[1][9]
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Enhancement of Mitochondrial Bioenergetics: The metabolic products of NALL enter

pathways that enhance energy production (ATP synthesis), thereby improving mitochondrial

and lysosomal function.[4][5][6]

The logical relationship between acetylation and the resulting therapeutic action is visualized

below.
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Caption: Pro-drug mechanism of N-acetyl-L-leucine (NALL).
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The integrated signaling pathway leading to neuroprotection is detailed in the following

diagram.
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Caption: NALL signaling pathway leading to neuroprotection.

Preclinical and Pharmacokinetic Data
In vivo and in vitro studies have provided quantitative data supporting the neuroprotective

efficacy and mechanism of NALL.

In Vivo Efficacy in Neurological Injury Models
NALL has demonstrated significant neuroprotective effects in various animal models of

neurological disorders.
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Model Species Treatment

Key Efficacy

Endpoints &

Results

Reference

Traumatic Brain

Injury (TBI)
Mouse

100 mg/kg/day

NALL

Functional

Recovery:

Significant

improvement in

sensorimotor

deficits (beam

walk

test).Histopathol

ogy: Marked

attenuation of

lesion volume.

[1][10]

Parkinson's

Disease (MPTP-

induced)

Mouse
100 mg/kg/day

NALL

Motor Function:

Increased

latency to fall

from the

rotarod.Neuroch

emistry:

Increased

substantia nigra

levels of tyrosine

hydroxylase.Infla

mmation:

Decreased

serum levels of

IL-6.

[10]

Pharmacokinetic and Transporter Interaction Data
Studies have quantified the interaction of NALL with membrane transporters and characterized

its pharmacokinetic profile, highlighting key differences between its enantiomers.
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Parameter
Transporter /

System
Value Comments Reference

Transport Affinity

(Km)
MCT1

3.0 mM (L-

enantiomer)1.0

mM (D-

enantiomer)

Demonstrates

that both

enantiomers are

substrates for

MCT1.

[3]

OAT1 2.5 mM

N-acetyl-L-

leucine is a

substrate.

[3]

OAT3 0.2 mM

N-acetyl-L-

leucine is a

substrate with

higher affinity for

OAT3 than

OAT1.

[3]

Inhibition (IC50) MCT1

15 mM (L-

enantiomer)11

mM (D-

enantiomer)

Inhibition of a

known MCT1

substrate.

[3]

In Vivo Plasma

Conc.

Mouse (Oral

Dose)

Cmax and AUC

for the D-

enantiomer are

substantially

greater than for

the L-

enantiomer.

Suggests rapid

metabolism

and/or utilization

of the L-

enantiomer.

[11]

Clinical Evidence in Neurodegenerative Disorders
The preclinical promise of NALL has been translated into positive clinical trial results,

particularly for the rare lysosomal storage disorder Niemann-Pick disease type C (NPC).

Niemann-Pick Disease Type C (NPC)
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Multiple clinical trials have demonstrated that NALL provides a disease-modifying,

neuroprotective effect in both adult and pediatric NPC patients.[12][13]

Clinical Trial /

Study
Duration

Primary

Endpoint
Key Results Reference

IB1001-301

(Phase 3,

Crossover)

12 weeks

Scale for the

Assessment and

Rating of Ataxia

(SARA)

SARA Score:

Mean change of

-1.97 on NALL

vs. -0.60 on

placebo

(p<0.001).

[4]

Open-Label

Extension Phase
12 Months

5-domain NPC

Clinical Severity

Scale (NPC-

CSS)

NPC-CSS

Change: -0.32

with NALL vs.

+1.5 in historical

cohort (p=0.007),

a 121%

reduction in

annual

progression.

[4]

Open-Label

Extension Phase
18 Months

5-domain NPC

Clinical Severity

Scale (NPC-

CSS)

NPC-CSS

Change: +0.05

with NALL vs.

+2.25 in

historical cohort

(p=0.023).

[12][13]

Key Experimental Protocols
The following sections detail the methodologies for key experiments used to establish the

neuroprotective profile of NALL.

In Vivo: Controlled Cortical Impact (CCI) Model for TBI
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This protocol is widely used to create a reproducible traumatic brain injury in animal models to

test therapeutic agents.

Animal Preparation: Adult male mice (e.g., C57BL/6) are anesthetized with isoflurane. The

head is shaved, sterilized, and fixed in a stereotaxic frame.

Craniotomy: A midline incision is made to expose the skull. A craniotomy of approximately 4

mm in diameter is performed over the parietal cortex, keeping the dura mater intact.

Induction of Injury: A pneumatic impactor device with a 3 mm tip is used to deliver a

controlled cortical impact onto the exposed dura. Typical parameters are a velocity of 3.5

m/s, a dwell time of 150 ms, and a depth of 1.0 mm.

Post-Operative Care: The bone flap is not replaced, and the scalp is sutured. Animals

receive post-operative analgesics and are monitored during recovery. Sham animals

undergo the same procedure without the impact.

NALL Administration: NALL is administered orally (e.g., via gavage) at a specified dose (e.g.,

100 mg/kg) starting shortly after the injury (e.g., 4 hours post-CCI) and continued daily.[9]

Behavioral Assessment: Sensorimotor function is assessed at various time points post-injury

using tests like the beam walk test, where the time to cross a narrow beam and the number

of foot slips are recorded.[10]

Histological Analysis: At the study endpoint, animals are euthanized, and brains are

collected. Brain sections are stained (e.g., with cresyl violet) to quantify the lesion volume

and assess cell death in the cortical tissue.[1]
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Caption: Experimental workflow for a preclinical TBI study.
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In Vitro: Membrane Transporter Uptake Assay
This protocol is used to determine if a compound is a substrate for a specific membrane

transporter.

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to overexpress

a specific transporter of interest (e.g., MCT1, OAT1, or OAT3). A control cell line (mock-

transfected) is also maintained.

Assay Preparation: Cells are seeded into 24-well plates and grown to confluence.

Uptake Experiment:

The cell culture medium is removed, and cells are washed with a pre-warmed Krebs-

Henseleit buffer.

An uptake buffer containing a radiolabeled substrate (e.g., [¹⁴C]-N-acetyl-L-leucine) at

various concentrations is added to the wells.

Cells are incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the

initial rate of transport.

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold

buffer. The cells are then lysed (e.g., with 0.1 M NaOH).

Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.

Protein concentration in the lysate is determined (e.g., via BCA assay) to normalize the

uptake data.

Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in mock-

transfected cells from that in transporter-expressing cells. Kinetic parameters (Km and

Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-

Menten equation.[3]

Conclusion and Future Directions
N-acetyl-L-leucine has demonstrated a robust and compelling profile as a neuroprotective

agent. Its unique mechanism, centered on transporter switching and intracellular delivery of L-
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leucine, allows it to favorably modulate pathways critical for neuronal survival, including

autophagy, inflammation, and metabolism. Strong preclinical data have been successfully

translated into positive, disease-modifying outcomes in clinical trials for rare neurodegenerative

diseases.

Future research should continue to explore the full therapeutic potential of NALL. This includes

investigating its efficacy in a broader range of neurodegenerative conditions, such as

Alzheimer's and Parkinson's disease, and further elucidating the complex downstream

signaling networks it modulates. Optimizing dosing regimens and exploring combination

therapies will also be critical steps in establishing NALL as a cornerstone treatment for

neurological disorders with high unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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